molecular formula C16H18 B12648784 Benzene, 1-ethyl-3-(2-phenylethyl)- CAS No. 125328-94-1

Benzene, 1-ethyl-3-(2-phenylethyl)-

Cat. No.: B12648784
CAS No.: 125328-94-1
M. Wt: 210.31 g/mol
InChI Key: ZAHSYJQCZLURQN-UHFFFAOYSA-N
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Description

"Benzene, 1-ethyl-3-(2-phenylethyl)-" is an alkyl-substituted aromatic compound featuring an ethyl group (-C₂H₅) at position 1 and a 2-phenylethyl group (-CH₂CH₂C₆H₅) at position 3 on the benzene ring. This structure confers significant hydrophobicity and steric bulk due to the extended alkyl and aryl substituents. The compound is structurally analogous to other substituted benzenes, such as ethyltoluene derivatives and styryl-substituted aromatics, but distinct in its combination of saturated and unsaturated substituents .

Properties

CAS No.

125328-94-1

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1-ethyl-3-(2-phenylethyl)benzene

InChI

InChI=1S/C16H18/c1-2-14-9-6-10-16(13-14)12-11-15-7-4-3-5-8-15/h3-10,13H,2,11-12H2,1H3

InChI Key

ZAHSYJQCZLURQN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Grignard Reaction

  • Principle: The Grignard reagent, phenylethylmagnesium bromide, reacts with benzyl chloride derivatives to form the substituted benzene compound.

  • Procedure:

    • Preparation of phenylethylmagnesium bromide by reacting phenylethyl bromide with magnesium turnings in anhydrous ether under inert atmosphere.
    • The Grignard reagent is then reacted with benzyl chloride or a suitable benzene derivative to form the desired product.
    • The reaction is quenched with water or dilute acid to yield the substituted benzene.
  • Advantages:

    • Allows formation of carbon-carbon bonds with high specificity.
    • Can be used to introduce complex alkyl groups.
  • Limitations:

    • Requires strictly anhydrous and oxygen-free conditions.
    • Sensitive to moisture and air, which can deactivate the reagent.

Controlled Alkylene Oxide Addition (Modified Friedel-Crafts)

  • Principle: A specialized method involving the reaction of benzene with ethylene oxide in the presence of aluminum chloride under vacuum and controlled temperature to form phenyl ethyl derivatives.

  • Procedure:

    • Benzene and aluminum chloride are combined in a cooled reaction vessel (around 10–15 °C).
    • Ethylene oxide is introduced slowly as minute bubbles under vacuum (40–50 mm Hg) to maintain low concentration and prevent side reactions.
    • The reaction proceeds over 3–4 hours with continuous agitation to ensure uniform mixing and prevent excess ethylene oxide accumulation.
    • After completion, the mixture is worked up to isolate the product with high purity (96–100%).
  • Advantages:

    • High purity of product due to controlled addition and reaction conditions.
    • Minimizes side reactions and by-product formation.
  • Limitations:

    • Requires specialized equipment for vacuum and gas introduction.
    • Careful temperature and pressure control necessary.
Method Key Reagents Conditions Advantages Limitations
Friedel-Crafts Alkylation Benzene, alkyl halide, AlCl3 Anhydrous, 0–15 °C High regioselectivity, scalable Polyalkylation risk, moisture sensitive
Grignard Reaction Phenylethylmagnesium bromide, benzyl chloride Anhydrous ether, inert atmosphere Specific C–C bond formation Sensitive to moisture and air
Controlled Alkylene Oxide Addition Benzene, ethylene oxide, AlCl3 Vacuum (40–50 mm Hg), 10–15 °C High purity, minimal side products Requires vacuum and precise control
  • The Friedel-Crafts alkylation remains the most widely used method due to its simplicity and effectiveness in introducing alkyl groups onto aromatic rings. However, controlling reaction parameters is critical to avoid over-alkylation and ensure selectivity for the 1-ethyl-3-(2-phenylethyl) substitution pattern.

  • The Grignard approach offers a powerful alternative for constructing complex alkyl substituents but demands rigorous exclusion of moisture and oxygen, limiting its practicality in some industrial settings.

  • The modified method involving ethylene oxide under vacuum with aluminum chloride catalyst demonstrates superior control over reaction intermediates and product purity. This method is particularly valuable when high-purity phenyl ethyl derivatives are required, as it minimizes side reactions by maintaining low ethylene oxide concentration and efficient mixing.

  • Comparative studies indicate that the choice of method depends on the scale, desired purity, and available equipment. For laboratory-scale synthesis, Friedel-Crafts alkylation and Grignard reactions are common, while industrial processes may favor the controlled alkylene oxide addition for better product quality.

The preparation of Benzene, 1-ethyl-3-(2-phenylethyl)- involves well-established organic synthesis techniques centered on electrophilic aromatic substitution and organometallic chemistry. Friedel-Crafts alkylation, Grignard reactions, and controlled alkylene oxide addition each offer distinct advantages and challenges. Selection of the appropriate method requires consideration of reaction conditions, desired purity, and operational constraints. Advances in reaction control, such as vacuum-assisted alkylene oxide addition, provide pathways to high-purity products with minimized by-products, enhancing the compound's utility in research and industrial applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Industrial Applications

  • Intermediate in Organic Synthesis
    • Benzene, 1-ethyl-3-(2-phenylethyl)- serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the production of specialty chemicals and pharmaceuticals. Its structure allows for further functionalization, making it useful in creating more complex molecules.
  • Production of Polymers
    • The compound is involved in the synthesis of polymers, specifically styrene-based materials. Ethylbenzene, a closely related compound, is predominantly converted to styrene, which is then polymerized to produce polystyrene, widely used in packaging and insulation materials .
  • Solvent and Reagent
    • Due to its aromatic nature, benzene derivatives like 1-ethyl-3-(2-phenylethyl)- are often employed as solvents in chemical reactions and as reagents in various organic transformations, including Friedel-Crafts reactions where electrophilic aromatic substitution occurs .

Case Study: Friedel-Crafts Reaction

A significant study investigated the Friedel-Crafts aralkylation involving benzene and chlorides derived from 2-phenylethyl compounds. The reaction was catalyzed using aluminum chloride and demonstrated the ability to produce various arylated products through substitution reactions . This highlights the utility of benzene derivatives in synthetic organic chemistry.

Case Study: Drug Development

Research has explored compounds structurally related to benzene, 1-ethyl-3-(2-phenylethyl)- for their potential therapeutic applications. For instance, derivatives have been evaluated for their efficacy as antidepressants and antiarrhythmic agents in animal models . This underscores the importance of such compounds in medicinal chemistry.

Niche Applications

  • Flavoring Agents
    • Compounds similar to benzene, 1-ethyl-3-(2-phenylethyl)- are often utilized in the food industry as flavoring agents due to their pleasant aromatic properties.
  • Fragrance Production
    • The compound can also be used in the formulation of fragrances, contributing to the scent profile of perfumes and cosmetics.

Mechanism of Action

The mechanism of action of Benzene, 1-ethyl-3-(2-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The aromatic ring allows for π-π interactions with aromatic amino acids in proteins, influencing their activity. The ethyl and phenylethyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Ethyl-Substituted Benzenes

  • Benzene, 1-ethyl-2-methyl- (CAS 611-14-3):
    • Molecular Formula : C₉H₁₂
    • Substituents : Ethyl (C1), methyl (C2).
    • Properties : Lower molecular weight (120.19 g/mol) and higher volatility compared to the target compound. The absence of a bulky phenylethyl group reduces steric hindrance, making it more reactive in electrophilic substitution reactions .

Phenylethyl-Substituted Benzenes

  • Benzene, 4-methoxy-1-methyl-2-(2-phenylethyl) (CAS 61000-06-4): Molecular Formula: C₁₀H₁₄O Substituents: Methoxy (C4), methyl (C1), phenylethyl (C2). Properties: The methoxy group introduces polarity, enhancing solubility in polar solvents. The phenylethyl group contributes to a higher boiling point (estimated >250°C) compared to non-polar analogs .

Styryl-Substituted Benzenes

  • Benzene, 1-methyl-3-(2-phenylethenyl)- (CAS 28495-59-2):
    • Molecular Formula : C₁₅H₁₄
    • Substituents : Methyl (C1), styryl (C3; -CH=CHC₆H₅).
    • Properties : The conjugated double bond in the styryl group increases UV absorption and reactivity toward addition reactions. This contrasts with the saturated phenylethyl group in the target compound, which is less prone to oxidation .

Ethyl and Phenyl-Substituted Compounds

  • Benzene, 1-ethenyl-3-ethyl- (PubChem CID 172366): Substituents: Ethyl (C3), ethenyl (C1; -CH=CH₂). This difference significantly impacts industrial applications, such as resin synthesis .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Benzene, 1-ethyl-3-(2-phenylethyl)- - C₁₆H₁₈ ~210.32 Ethyl (C1), 2-phenylethyl (C3) High hydrophobicity, low volatility
Benzene, 1-ethyl-2-methyl- 611-14-3 C₉H₁₂ 120.19 Ethyl (C1), methyl (C2) High volatility, used in solvents
Benzene, 4-methoxy-1-methyl-2-(2-phenylethyl) 61000-06-4 C₁₀H₁₄O 150.22 Methoxy (C4), phenylethyl (C2) Polar, higher boiling point
Benzene, 1-methyl-3-(2-phenylethenyl)- 28495-59-2 C₁₅H₁₄ 194.28 Styryl (C3) UV-active, polymerizable

Biological Activity

Benzene, 1-ethyl-3-(2-phenylethyl)-, also known as 1-ethyl-3-(phenylmethyl)benzene, is an aromatic hydrocarbon with the molecular formula C16_{16}H18_{18}. This compound has garnered attention in various fields of research due to its biological activity and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Benzene, 1-ethyl-3-(2-phenylethyl)- is characterized by a complex structure that includes an ethyl group and a phenylethyl substituent attached to a benzene ring. The presence of these functional groups influences its solubility, reactivity, and interaction with biological systems.

Biological Activity

Antimicrobial Properties
Research indicates that compounds similar to Benzene, 1-ethyl-3-(2-phenylethyl)- exhibit antimicrobial activity. The hydroxyl group in related compounds can interact with biological molecules, potentially influencing their activity through hydrogen bonding. This suggests that Benzene, 1-ethyl-3-(2-phenylethyl)- may also possess similar properties.

Antioxidant Effects
Studies have shown that aromatic compounds can act as antioxidants. The ability of Benzene, 1-ethyl-3-(2-phenylethyl)- to scavenge free radicals may contribute to its protective effects against oxidative stress in cells.

The biological activity of Benzene, 1-ethyl-3-(2-phenylethyl)- can be attributed to its interactions at the molecular level:

  • Hydrogen Bonding : The compound can form hydrogen bonds with various biological molecules, altering their structure and function.
  • Hydrophobic Interactions : The phenyl groups can interact with hydrophobic regions of proteins, affecting their activity and potentially modulating cellular pathways.
  • Metabolic Pathways : Similar compounds are metabolized primarily in the liver, where they undergo oxidation and conjugation reactions to form various metabolites that may exhibit biological activity .

Case Study: Toxicokinetics of Benzene

A comprehensive study on benzene's toxicokinetics reveals that it is readily absorbed through inhalation and distributed throughout the body. It has been detected in various biological fluids and tissues, indicating its pervasive nature . The metabolism of benzene predominantly occurs in the liver, producing metabolites such as phenol and catechol which can exert toxic effects on bone marrow cells .

Comparative Analysis

To better understand the unique properties of Benzene, 1-ethyl-3-(2-phenylethyl)-, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Biological Activity
Ethylbenzene C8_{8}H10_{10}Low acute toxicity; potential ototoxicity
Phenylethanol C8_{8}H10_{10}Antimicrobial properties; used in cosmetics
Benzaldehyde C7_{7}H6_{6}OAntimicrobial; used as a flavoring agent

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Benzene, 1-ethyl-3-(2-phenylethyl)-, and how can purity be validated?

  • Synthesis : While direct synthesis protocols are not explicitly detailed in the evidence, alkylation of benzene derivatives using ethyl and phenylethyl halides in the presence of Lewis acids (e.g., AlCl₃) is a common approach for analogous compounds .
  • Purity Validation :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and spectral data with reference libraries (e.g., NIST02.l) to confirm molecular weight (148.24 g/mol) and structural integrity .
  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., ethyl group δ ~1.2 ppm, aromatic protons δ ~6.5–7.2 ppm) to verify substitution patterns .

Q. How can structural isomers of Benzene, 1-ethyl-3-(2-phenylethyl)- be distinguished experimentally?

  • Chromatographic Separation : Use high-resolution GC or HPLC with polar stationary phases to resolve isomers based on slight polarity differences .
  • Spectroscopic Differentiation :

  • ¹³C NMR : Identify distinct carbon environments (e.g., branching in ethyl/phenylethyl groups) .
  • IR Spectroscopy : Detect variations in C-H stretching frequencies for alkyl vs. aromatic substituents .

Q. What are the critical physical properties (e.g., boiling point, logP) relevant to handling this compound in lab settings?

  • Key Properties :

PropertyValueMethod/Source
Boiling Point192°CExperimental
logP3.37Calculated
Density0.855 g/cm³Experimental
  • Handling Considerations : Store at 0–6°C for stability, and use inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can thermodynamic data (e.g., enthalpy of vaporization) inform reaction optimization for this compound?

  • Thermodynamic Insights :

  • ΔvapH = 48.8 kJ/mol at 316 K, derived from vapor pressure studies . This high enthalpy suggests energy-intensive distillation processes, necessitating vacuum distillation or catalytic methods to reduce decomposition risks.
  • Boiling point discrepancies (e.g., 192°C vs. 464 K in older studies ) highlight the need to validate literature values experimentally .

Q. What analytical strategies resolve contradictions in CAS registry or molecular identification data?

  • Case Study : The compound is listed under CAS 4920-99-4 in NIST but misassigned as 920-99-4 in EPA databases .
  • Resolution Workflow :

Cross-reference GC-MS spectra with NIST libraries (e.g., m/z 148 base peak) .

Confirm via EPA’s DSSTox database using structural descriptors (e.g., SMILES: C(C1C=CC=C(C(C)C)C=1)C) .

Q. What ecotoxicological mechanisms are plausible for Benzene, 1-ethyl-3-(2-phenylethyl)-, and how can they be modeled?

  • Mechanisms : Degradation via microbial pathways may yield metabolites like benzene or phenol, which exhibit lower toxicity than the parent compound but require monitoring .
  • Modeling Approaches :

  • QSAR Models : Predict bioaccumulation potential using logP (3.37) and molecular weight (148.24) .
  • Microcosm Studies : Assess soil/water partitioning under controlled conditions to evaluate persistence .

Q. How do steric effects from the ethyl and phenylethyl groups influence reactivity in catalytic systems?

  • Steric Hindrance : Bulky substituents at the 1- and 3-positions may reduce accessibility for electrophilic aromatic substitution (e.g., nitration, sulfonation).
  • Mitigation Strategies :

  • Use directing groups (e.g., –NO₂) to enhance regioselectivity .
  • Employ bulky catalysts (e.g., zeolites) to exploit shape-selective reactions .

Methodological Recommendations

  • Synthetic Challenges : Optimize alkylation conditions (temperature, solvent polarity) to minimize byproducts like diarylalkanes .
  • Data Validation : Prioritize NIST and EPA sources over older literature to avoid discrepancies in thermodynamic or spectral data .
  • Safety Protocols : Adopt PPE (gloves, goggles) and fume hoods due to potential respiratory irritancy .

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